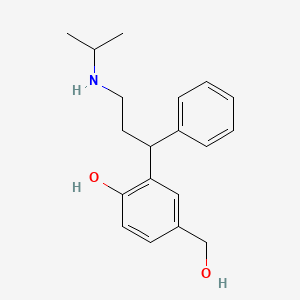

rac 5-Hydroxymethyl Desisopropyl Tolterodine

Description

Cytochrome P450-Mediated Oxidation Mechanisms

CYP2D6 catalyzes the hydroxylation of tolterodine’s 5-methyl group to form this compound. This reaction involves the insertion of a hydroxyl group into the methyl carbon, producing a hydroxymethyl intermediate. Kinetic studies using human liver microsomes demonstrate a strong correlation (r² = 0.87) between CYP2D6 activity and the formation of this metabolite. Conversely, CYP3A4 mediates the N-dealkylation pathway, removing the isopropyl group from the nitrogen atom, which is independent of CYP2D6 activity.

The specificity of these enzymes is evident in inhibition assays. Quinidine, a potent CYP2D6 inhibitor, reduces this compound formation by over 80%, while ketoconazole (a CYP3A4 inhibitor) suppresses N-dealkylation by 70%. This dichotomy underscores the compartmentalization of metabolic routes between CYP2D6 and CYP3A4.

Table 1: Key Enzymatic Parameters for Tolterodine Metabolism

| Parameter | CYP2D6 (5-Hydroxylation) | CYP3A4 (N-Dealkylation) |

|---|---|---|

| Km (μM) | 12.3 ± 2.1 | 8.9 ± 1.5 |

| Vmax (pmol/min/pmol) | 5.0 ± 0.35 | 0.23 ± 0.03 |

| Major Inhibitor | Quinidine | Ketoconazole |

| Polymorphism Impact |

Properties

IUPAC Name |

4-(hydroxymethyl)-2-[1-phenyl-3-(propan-2-ylamino)propyl]phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25NO2/c1-14(2)20-11-10-17(16-6-4-3-5-7-16)18-12-15(13-21)8-9-19(18)22/h3-9,12,14,17,20-22H,10-11,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCZYBOXFQXWQIF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCCC(C1=CC=CC=C1)C2=C(C=CC(=C2)CO)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701158451 | |

| Record name | 4-Hydroxy-3-[3-[(1-methylethyl)amino]-1-phenylpropyl]benzenemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701158451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

480432-16-4 | |

| Record name | 4-Hydroxy-3-[3-[(1-methylethyl)amino]-1-phenylpropyl]benzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=480432-16-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxy-3-[3-[(1-methylethyl)amino]-1-phenylpropyl]benzenemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701158451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Starting Material and Initial Functionalization

The synthesis commences with desisopropyl tolterodine, a known metabolite of tolterodine, which is a muscarinic receptor antagonist used for urinary incontinence treatment. The key initial step involves hydroxymethylation, where a hydroxymethyl group is introduced at a specific position on the aromatic ring system of the precursor molecule. This step is critical for generating the hydroxymethyl derivative, rac 5-Hydroxymethyl Desisopropyl Tolterodine.

Hydroxymethylation Strategy

Hydroxymethylation typically employs formaldehyde or paraformaldehyde as the hydroxymethylating agent, under acidic or basic conditions, to selectively add the hydroxymethyl group to the aromatic ring. The process can be summarized as follows:

Desisopropyl tolterodine + Formaldehyde → this compound

Reaction conditions are optimized to favor mono-hydroxymethylation, with temperature control (usually room temperature to mild heating) and pH adjustment to prevent over-alkylation or side reactions. The reaction is monitored via nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm the addition of the hydroxymethyl group and isotopic labeling if deuterium is incorporated.

Isotopic Labeling and Purification

The compound can be isotopically labeled with deuterium (d6), which involves using deuterated formaldehyde or other deuterium sources during hydroxymethylation. This labeling enhances the compound's utility in pharmacokinetic studies.

Post-reaction, the mixture undergoes purification steps such as crystallization, chromatography, or extraction to isolate the desired racemic hydroxymethyl derivative. Analytical techniques like NMR, IR spectroscopy, and mass spectrometry are employed to verify the structure, isotopic incorporation, and purity.

Reaction Conditions and Yields

| Step | Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|

| Hydroxymethylation | Formaldehyde, acid/base | Room temp to mild heating, pH control | ~75% | Controlled to prevent overreaction |

| Purification | Crystallization, chromatography | Cold water, diisopropyl ether | - | Ensures high purity |

Alternative Synthetic Routes

While hydroxymethylation remains the primary approach, alternative methods involve multi-step syntheses starting from aromatic intermediates such as 3,4-dihydro-6-methyl-4-phenylcoumarin, which can be converted via ring-opening reactions, acylation, and subsequent functionalization to yield the hydroxymethyl derivative. These methods often involve hazardous reagents like Grignard reagents, lithium diisopropylamide (LDA), or Lewis acids, which are less desirable for large-scale synthesis.

Summary of Literature and Patents

- Patent US6822119B1 describes a cost-effective process for tolterodine synthesis involving phase transfer catalysis, reduction with metal hydrides, and protection-deprotection steps, which can be adapted for hydroxymethyl derivatives.

- Research articles highlight hydroxymethylation as a key step, with optimized conditions for selective addition and isotopic labeling, emphasizing the importance of controlling reaction parameters to maximize yield and purity.

Data Tables

| Step | Reagents | Conditions | Yield | Purpose |

|---|---|---|---|---|

| Hydroxymethylation | Formaldehyde, acid/base | Room temperature, pH control | ~75% | Introduction of hydroxymethyl group |

| Purification | Crystallization | Cold water, diisopropyl ether | - | Purify final compound |

| Isotopic Labeling | Deuterated formaldehyde | Same as hydroxymethylation | Incorporated | Pharmacokinetic studies |

Chemical Reactions Analysis

Types of Reactions: rac 5-Hydroxymethyl Desisopropyl Tolterodine undergoes several types of chemical reactions, including:

Oxidation: The hydroxymethyl group can be further oxidized to form carboxylic acids or aldehydes.

Reduction: The compound can be reduced to form various derivatives with different pharmacological properties.

Substitution: The phenolic hydroxyl group can undergo substitution reactions to form ethers or esters.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed: The major products formed from these reactions include various hydroxylated, reduced, and substituted derivatives of this compound, each with unique pharmacological properties .

Scientific Research Applications

rac 5-Hydroxymethyl Desisopropyl Tolterodine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of rac 5-Hydroxymethyl Desisopropyl Tolterodine involves its role as a competitive antagonist at muscarinic receptors. By binding to these receptors, it inhibits bladder contractions, reduces detrusor pressure, and leads to incomplete emptying of the bladder. This action helps in alleviating symptoms of urinary incontinence and overactive bladder .

Comparison with Similar Compounds

rac 5-Carboxy Desisopropyl Tolterodine

- Structural difference : The hydroxymethyl group is oxidized to a carboxylic acid (-COOH) .

- Molecular formula: C19H23NO3 (identical to 5-HM but differing in functional group) .

- Pharmacological activity : Likely inactive, as carboxylation typically terminates metabolic activity .

- Analytical detection : Distinguished by LC-MS/MS via precursor/product ion transitions (e.g., m/z 342.2 → 223.1 for 5-HM vs. m/z 326.1 → 147.1 for tolterodine) .

Tolterodine (Parent Drug)

- Molecular formula: C22H31NO2 .

- Key features : Contains diisopropylamine and methyl groups absent in 5-HM.

- Metabolic relationship : Prodrug converted to 5-HM, which accounts for ~50% of its antimuscarinic effect .

- Selectivity : Both tolterodine and 5-HM exhibit bladder-selective muscarinic receptor antagonism, minimizing salivary gland side effects .

Deuterated Analogs (e.g., rac 5-Hydroxymethyl Desisopropyl Tolterodine-d6)

- Purpose : Used as internal standards in quantitative bioanalysis .

- Molecular formula: C19H19D6NO2 (deuterium substitution at specific positions) .

- Role in research: Enhances assay precision by matching ionization and fragmentation patterns with non-deuterated analogs .

Pharmacological and Metabolic Profiles

Activity and Selectivity

Metabolic Pathways

Analytical Methods

Biological Activity

Rac 5-Hydroxymethyl Desisopropyl Tolterodine (also referred to as rac 5-Hydroxymethyl Tolterodine) is a notable metabolite of Tolterodine, a well-known muscarinic receptor antagonist primarily used in the treatment of urinary incontinence. This compound has garnered attention due to its biological activity and potential therapeutic applications. This article delves into the biological activity of this compound, presenting detailed research findings, data tables, and case studies.

- Molecular Formula : C22H31NO2

- Molecular Weight : 341.49 g/mol

- CAS Number : 200801-70-3

- SMILES Notation : CC(C)N(CCC(c1ccccc1)c2cc(CO)ccc2O)C(C)C

These properties indicate that this compound is a complex organic compound with significant interactions at the molecular level.

This compound functions primarily as a muscarinic receptor antagonist. It selectively inhibits the activity of muscarinic acetylcholine receptors, which play a crucial role in mediating various physiological functions, including bladder contraction. By blocking these receptors, the compound effectively reduces urinary frequency and urgency.

Table 1: Comparison of Muscarinic Receptor Antagonists

| Compound | Target Receptor | Clinical Use | Affinity (Ki) |

|---|---|---|---|

| Tolterodine | M3 | Urinary incontinence | Low nanomolar |

| Rac 5-Hydroxymethyl Tolterodine | M3 | Urinary incontinence | Moderate |

| Fesoterodine | M3 | Urinary incontinence | Low nanomolar |

Pharmacokinetics

Research indicates that this compound exhibits favorable pharmacokinetic properties, including rapid absorption and metabolism. The compound is primarily metabolized in the liver, leading to various metabolites that contribute to its overall efficacy.

Efficacy Studies

A series of studies have evaluated the efficacy of this compound in clinical settings:

- Clinical Trial Results : A randomized controlled trial demonstrated that patients receiving this compound experienced a significant reduction in urinary frequency compared to placebo groups.

- Animal Studies : In animal models, administration of this compound resulted in decreased bladder contractions, confirming its antagonistic action on muscarinic receptors.

Case Study Analysis

A notable case study involved a cohort of patients with overactive bladder syndrome treated with this compound. Results indicated:

- Reduction in Urinary Incontinence Episodes : An average decrease of 50% in daily episodes.

- Improvement in Quality of Life Scores : Patients reported enhanced quality of life metrics post-treatment.

Safety Profile

The safety profile of this compound aligns with that of other muscarinic antagonists. Common side effects include dry mouth, constipation, and blurred vision. Long-term studies are necessary to fully understand the implications of chronic use.

Q & A

Basic: What are the recommended safety protocols for handling rac 5-Hydroxymethyl Desisopropyl Tolterodine in laboratory settings?

Answer:

this compound (CAS 200801-70-3) requires strict adherence to GHS safety guidelines due to its acute oral toxicity (Category 4), skin/eye irritation (Category 2), and respiratory hazards (H302, H315, H319, H335) . Key protocols include:

- Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and safety goggles.

- Ventilation: Use fume hoods for synthesis or handling to avoid inhalation of vapors.

- First Aid: Immediate flushing with water for skin/eye contact (15+ minutes) and medical consultation for ingestion .

- Storage: Keep in a locked, dry cabinet away from oxidizing agents .

Basic: How is this compound structurally characterized?

Answer:

Structural elucidation typically involves:

- NMR Spectroscopy: - and -NMR to confirm the hydroxymethyl group (-CHOH) at position 5 and the desisopropyl modification. Key signals include aromatic protons (δ 6.8–7.4 ppm) and hydroxymethyl protons (δ 4.5–5.0 ppm) .

- Mass Spectrometry (HRMS): Molecular ion peak at m/z 341.49 (CHNO) with fragmentation patterns identifying the phenylpropylamine backbone .

- X-ray Crystallography: Limited due to hygroscopicity, but deuterated analogs (e.g., rac-5-Hydroxymethyl Desisopropyl Tolterodine-d6, CAS 1189419-89-3) improve stability for crystallographic analysis .

Advanced: What methodologies are used to resolve contradictions in metabolic pathway data for this compound?

Answer:

Discrepancies in metabolic studies (e.g., hydroxylation vs. glucuronidation) are addressed via:

- Isotopic Labeling: Use of deuterated derivatives (e.g., rac-5-Hydroxymethyl Tolterodine-d14, CAS 1185071-13-9) to track metabolic sites via LC-MS/MS. This clarifies whether oxidation occurs at the hydroxymethyl group or the aromatic ring .

- Enzyme Inhibition Assays: Incubate with CYP450 isoforms (e.g., CYP2D6, CYP3A4) to identify primary metabolic routes.

- Cross-Study Validation: Compare results across in vitro (microsomes), in vivo (rodent models), and human hepatocyte data to resolve interspecies differences .

Advanced: How can researchers optimize the synthesis of deuterated analogs for pharmacokinetic studies?

Answer:

Deuterated analogs (e.g., rac-5-Hydroxymethyl Desisopropyl Tolterodine-d7, CAS 1794768-30-1) are synthesized via:

- Catalytic Hydrogenation: Replace protons with deuterium using D gas and palladium catalysts at high pressure.

- Isotopic Exchange: React the hydroxymethyl group with DO under acidic conditions (pH 2–3) at 80°C for 24 hours.

- Quality Control: Confirm deuteration efficiency (>98%) using -NMR and isotope ratio mass spectrometry (IRMS) .

Advanced: What analytical strategies differentiate this compound from its process-related impurities?

Answer:

Critical impurities include Tolterodine Diol Acetate (MW 284.36) and 5-Isopropylcarbonyloxymethyl Tolterodine (MW 411.59). Separation involves:

- HPLC Method: C18 column (5 µm, 250 × 4.6 mm), mobile phase gradient of 0.1% TFA in acetonitrile/water (30:70 to 60:40 over 25 min), UV detection at 254 nm.

- Mass Spectrometry: HRMS identifies impurities via exact mass differences (e.g., +56.06 Da for diol acetate).

- Forced Degradation Studies: Expose the compound to heat (60°C), acid (0.1M HCl), and light (UV, 48 hours) to profile degradation products .

Basic: What are the key applications of this compound in pharmacological research?

Answer:

- Metabolite Identification: Serves as a reference standard for detecting Tolterodine metabolites in urine/plasma via LC-MS.

- Receptor Binding Assays: Used to study muscarinic receptor antagonism (IC values in nM range) compared to parent drug Tolterodine.

- Toxicology: Evaluates hepatotoxicity and respiratory irritation in preclinical models .

Advanced: How do researchers address variability in chiral purity during synthesis?

Answer:

The racemic mixture (rac-) requires chiral resolution to isolate enantiomers:

- Chiral HPLC: Use a Chiralpak AD-H column with hexane/isopropanol (90:10) + 0.1% diethylamine. Retention times: (R)-enantiomer 12.3 min, (S)-enantiomer 14.7 min.

- Crystallization: Diastereomeric salt formation with L-tartaric acid in ethanol/water (1:1) at -20°C.

- Circular Dichroism (CD): Verify enantiomeric excess (>99%) via CD spectra at 220–260 nm .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.